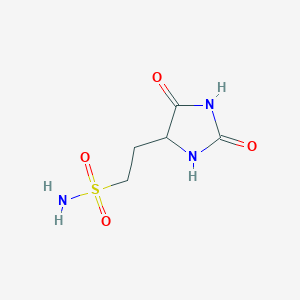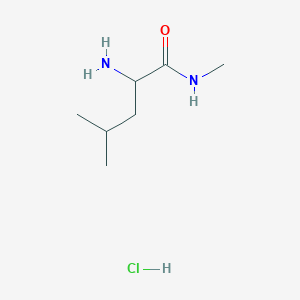
2-(2,5-dioxoimidazolidin-4-yl)ethane-1-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,5-Dioxoimidazolidin-4-yl)ethane-1-sulfonyl chloride is a chemical compound with the molecular formula C5H7ClN2O4S . It has a molecular weight of 226.64 .
Molecular Structure Analysis
This compound contains a total of 20 bonds: 13 non-H bonds, 4 multiple bonds, 3 rotatable bonds, 4 double bonds, 1 five-membered ring, 1 urea (-thio) derivative, and 1 imide .Aplicaciones Científicas De Investigación
Synthesis and Biological Screening
A study involved synthesizing ethylated sulfonamides with a 1,4-benzodioxane moiety. One compound, created by reacting 1,4-benzodioxane-6-amine with ethane sulfonyl chloride, was screened for various biological activities. It showed promising results as an inhibitor of lipoxygenase and certain bacterial strains (Irshad et al., 2016).
Novel Sulfonating Agent
In another study, 2-(1,3-Dioxan-2-yl)ethylsulfonyl chloride was used as a new sulfonating agent for amines. This compound was found to be effective in sulfonating primary and secondary amines and was stable under various conditions (Sakamoto et al., 2006).
Antibacterial Agents
A series of N-substituted sulfonamides bearing benzodioxane moiety were synthesized and tested for antibacterial activity. These compounds, synthesized using a process involving sulfonyl chloride, exhibited potent antibacterial properties against various bacterial strains (Abbasi et al., 2016).
Chemiluminescence Studies
A study synthesized sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes and explored their base-induced chemiluminescence. This research provides insight into the stability and light-emitting properties of these compounds, which can have implications in analytical chemistry (Watanabe et al., 2010).
Enzyme Inhibitory Potential
Research was conducted to evaluate the enzyme inhibitory potential of new sulfonamides with benzodioxane and acetamide moieties. These compounds were synthesized using sulfonyl chloride and tested against α-glucosidase and acetylcholinesterase, showing substantial inhibitory activity (Abbasi et al., 2019).
Antiviral Activity
A study synthesized new sulfonamide derivatives starting from 4-chlorobenzoic acid and tested them for antiviral activity. Some of these compounds, which involved the use of sulfonyl chloride in their synthesis, showed anti-tobacco mosaic virus activity (Chen et al., 2010).
Safety and Hazards
Propiedades
IUPAC Name |
2-(2,5-dioxoimidazolidin-4-yl)ethanesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClN2O4S/c6-13(11,12)2-1-3-4(9)8-5(10)7-3/h3H,1-2H2,(H2,7,8,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGGFOZFJXDOHDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS(=O)(=O)Cl)C1C(=O)NC(=O)N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90280253 |
Source


|
| Record name | 2-(2,5-dioxoimidazolidin-4-yl)ethanesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90280253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,5-Dioxoimidazolidin-4-yl)ethanesulfonyl chloride | |
CAS RN |
5437-54-7 |
Source


|
| Record name | NSC16136 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16136 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(2,5-dioxoimidazolidin-4-yl)ethanesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90280253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![({4-[(difluoromethyl)sulfanyl]phenyl}methyl)(methyl)amine](/img/structure/B6143249.png)

![1,3-dimethyl-5-[(methylamino)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B6143272.png)
![2-chloro-N-[1-(2,5-dimethylphenyl)-3-methyl-1H-pyrazol-5-yl]acetamide](/img/structure/B6143274.png)






![3-{[(2,6-dichlorophenyl)sulfanyl]methyl}benzoic acid](/img/structure/B6143334.png)

